2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine
Overview
Description
“2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine” is a chemical compound with the molecular formula C11H11N5S . It has a molecular weight of 245.30 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C11H11N5S . It contains a thiophene ring, a triazole ring, and a pyridazine ring, all fused together .Physical And Chemical Properties Analysis
This compound has a molecular weight of 245.30 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of derivatives structurally related to "2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine" involves complex chemical reactions aimed at creating compounds with potential inhibitory activities or for further chemical investigation. For example, Asghari et al. (2016) synthesized new derivatives with potential as inhibitors of 15-lipoxygenase, highlighting the compound's relevance in developing treatments against inflammatory and other related diseases (Asghari et al., 2016). Similarly, efficient synthesis methods involving multicomponent approaches have been reported, indicating the compound's versatility in chemical synthesis (Sujatha et al., 2018).
Biological Activities
The research into the biological activities of compounds containing the [1,2,4]triazolo[4,3-b]pyridazine moiety has shown promising results in various domains, including antimicrobial and antiproliferative activities. Notable studies include the synthesis of novel derivatives with evaluated tuberculostatic activity, suggesting potential therapeutic applications against tuberculosis (Titova et al., 2019) (Titova et al., 2019). Additionally, compounds synthesized with the triazolopyridazine structure have been investigated for their antifungal and antimicrobial activities, indicating their utility in developing new antimicrobial agents (Gomha et al., 2018) (Gomha et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5S/c12-5-3-11-14-13-10-2-1-9(15-16(10)11)8-4-6-17-7-8/h1-2,4,6-7H,3,5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLXXQYQAVYJLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1C3=CSC=C3)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.